
7-(But-2-yn-1-yl)-3-methyl-8-((4-methylquinazolin-2-yl)methoxy)-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-(But-2-yn-1-yl)-3-methyl-8-((4-methylquinazolin-2-yl)methoxy)-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione” is a complex organic compound that belongs to the class of purine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Alkylation reactions to introduce the but-2-yn-1-yl group.
- Methylation reactions to add the methyl groups.
- Methoxylation to attach the methoxy group.
- Coupling reactions to incorporate the quinazolinyl moieties.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield hydroxylated derivatives.
- Reduction may produce deoxygenated or hydrogenated compounds.
- Substitution may result in the formation of new functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, purine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound may be investigated for its interactions with specific biological targets.
Medicine
In medicinal chemistry, compounds like this are explored for their potential therapeutic effects. They may exhibit activity against various diseases, including cancer, viral infections, and inflammatory conditions.
Industry
In the industrial sector, such compounds can be used in the development of new materials, pharmaceuticals, and agrochemicals. Their diverse reactivity makes them suitable for various applications.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, purine derivatives can:
- Inhibit enzymes by binding to their active sites.
- Modulate receptor activity by acting as agonists or antagonists.
- Interfere with nucleic acid synthesis or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.
Uniqueness
What sets “7-(But-2-yn-1-yl)-3-methyl-8-((4-methylquinazolin-2-yl)methoxy)-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione” apart is its unique combination of functional groups and structural features. This allows for specific interactions and reactivity that may not be observed in other similar compounds.
Eigenschaften
Molekularformel |
C30H26N8O3 |
|---|---|
Molekulargewicht |
546.6 g/mol |
IUPAC-Name |
7-but-2-ynyl-3-methyl-8-[(4-methylquinazolin-2-yl)methoxy]-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C30H26N8O3/c1-5-6-15-37-26-27(35-29(37)41-17-25-32-19(3)21-12-8-10-14-23(21)34-25)36(4)30(40)38(28(26)39)16-24-31-18(2)20-11-7-9-13-22(20)33-24/h7-14H,15-17H2,1-4H3 |
InChI-Schlüssel |
UVUDRGDMTJTTRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCN1C2=C(N=C1OCC3=NC4=CC=CC=C4C(=N3)C)N(C(=O)N(C2=O)CC5=NC6=CC=CC=C6C(=N5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


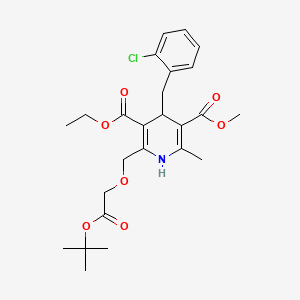


![Ethyl 2-[4-(3-hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13862070.png)
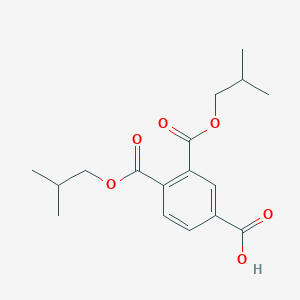
![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13862080.png)
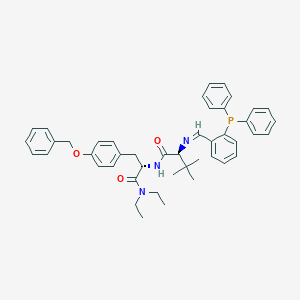
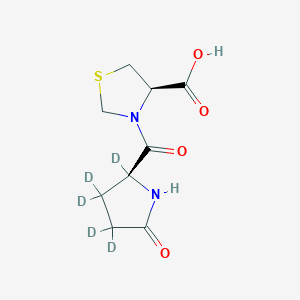
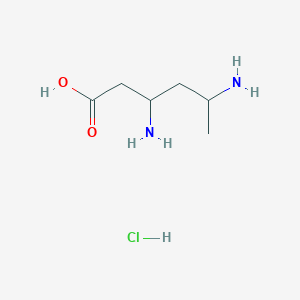
![2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13862099.png)

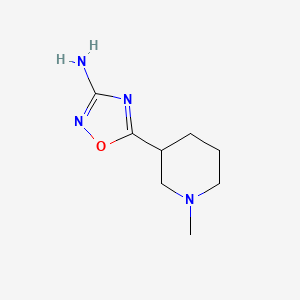
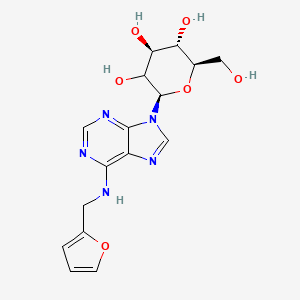
![(E)-3-[4-amino-3-(hydroxymethyl)-5-methylphenyl]prop-2-enenitrile](/img/structure/B13862119.png)
